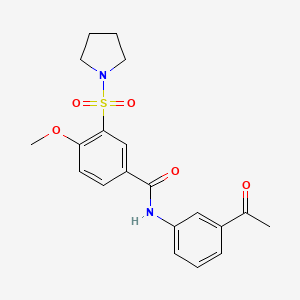
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as MPSB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the inhibition of specific enzymes involved in various cellular processes. 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. By inhibiting carbonic anhydrase IX, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide can reduce the growth and proliferation of cancer cells. 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have various biochemical and physiological effects, depending on the research field in which it is studied. In cancer research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, reduce tumor size, and induce cell death. In neuroscience, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to improve cognitive function, reduce neuronal damage, and increase the levels of neurotransmitters such as acetylcholine and dopamine. In cardiovascular research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its specificity for certain enzymes, which allows researchers to target specific cellular processes. Another advantage is its potential to be used in combination with other drugs or therapies to enhance their effectiveness. However, one limitation of using 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potential toxicity, as high doses of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide have been shown to have adverse effects on certain organs such as the liver and kidneys.
Future Directions
There are several potential future directions for research on 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other drugs or therapies. Another direction is to explore its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide to minimize toxicity and maximize effectiveness.
Synthesis Methods
The synthesis of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with pyrrolidine-1-sulfonamide in the presence of a reducing agent such as iron powder. This reaction results in the formation of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide as a white solid with a melting point of 215-217°C.
Scientific Research Applications
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In cardiovascular research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been studied for its potential to reduce blood pressure and improve endothelial function.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(23)15-6-5-7-17(12-15)21-20(24)16-8-9-18(27-2)19(13-16)28(25,26)22-10-3-4-11-22/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINCEUJETARCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

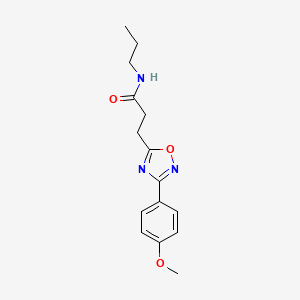

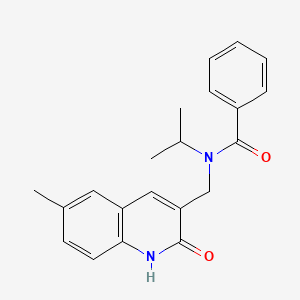
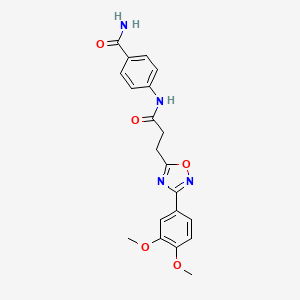

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
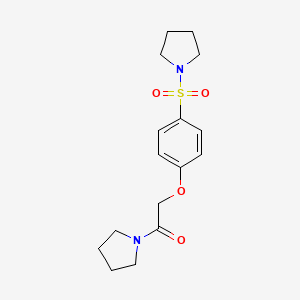
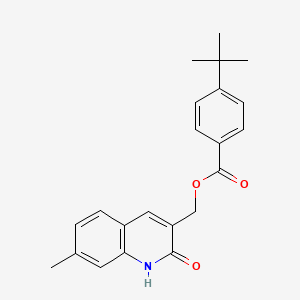

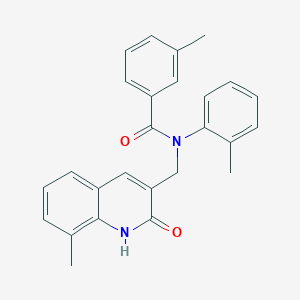


![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)